

Measuring Lysosomal Dysfunction Induced by AMDE-1: An Application Note

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Compound of Interest

Compound Name:	AMDE-1
CAS No.:	478043-30-0
Cat. No.:	B1667025

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Introduction

Autophagy is a critical cellular process responsible for the degradation and recycling of cellular components via the lysosome.[1][2][3] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][2] Small molecule modulators of autophagy are valuable tools for studying this pathway and hold therapeutic potential.

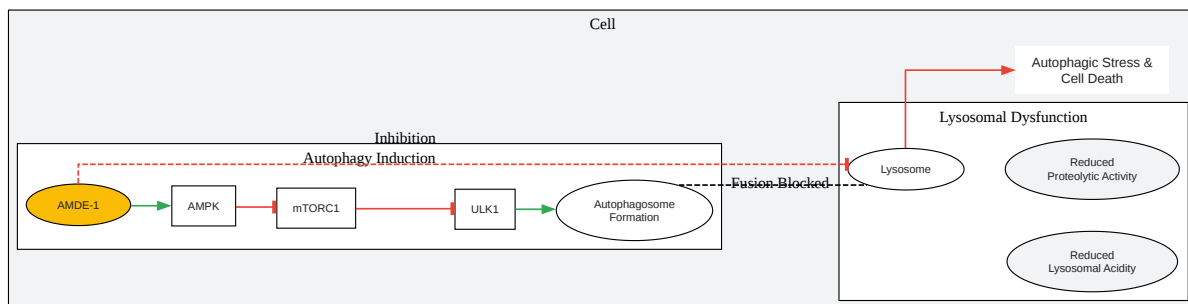
AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that uniquely exhibits a dual function: it induces autophagy while simultaneously impairing lysosomal degradation. This dual activity leads to autophagic stress and ultimately, cell death, making **AMDE-1** a compound of interest for cancer therapy.

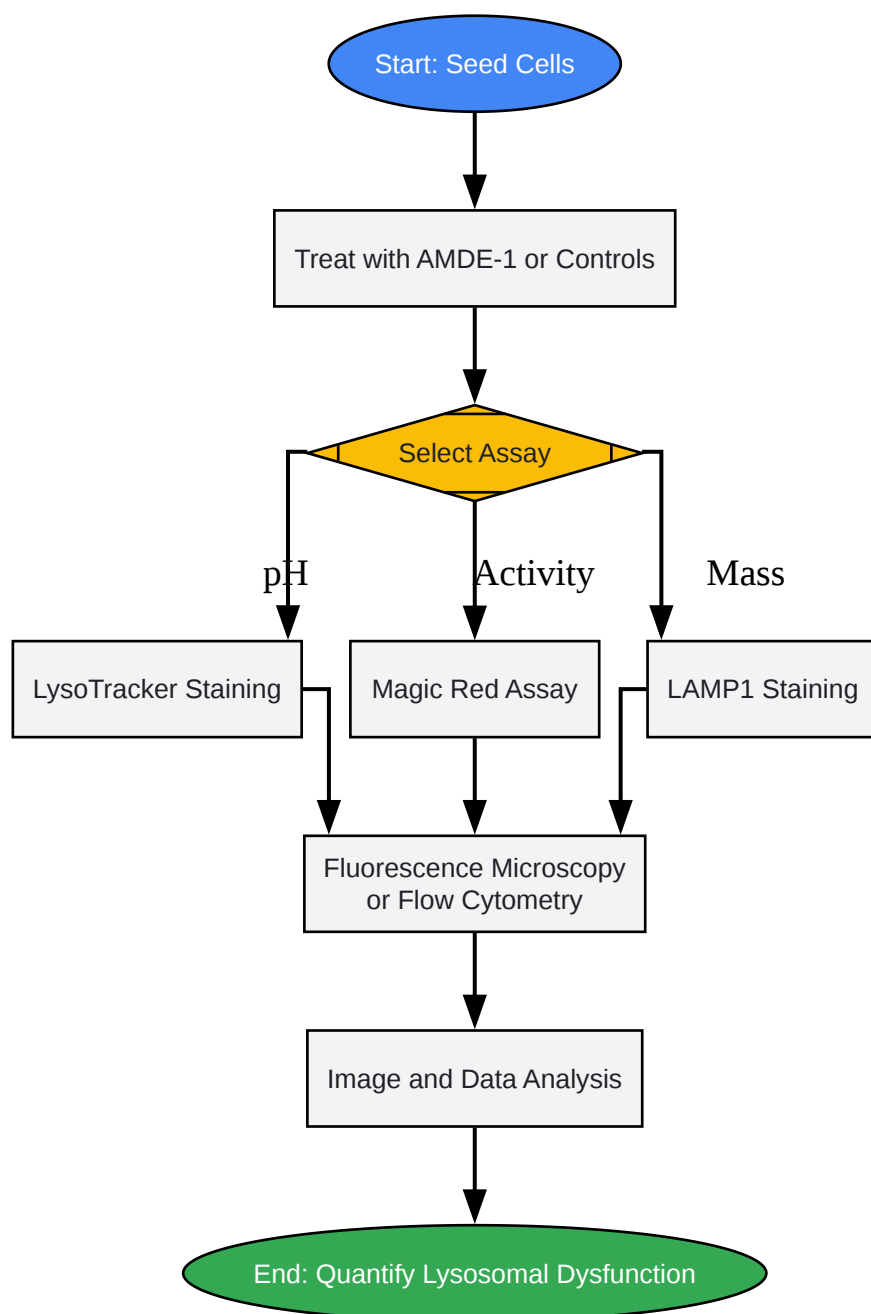
AMDE-1 initiates autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). However, its inhibitory effect on the lysosome is characterized by a reduction in lysosomal acidity and proteolytic activity. This application note provides detailed protocols to measure the lysosomal dysfunction caused by **AMDE-1**, focusing on three key assays: LysoTracker staining

to assess lysosomal pH, Magic Red™ Cathepsin B assay for proteolytic activity, and LAMP1 immunofluorescence to visualize lysosomal membranes.

Signaling Pathway of AMDE-1 Action

AMDE-1's dual effect on autophagy is mediated through a specific signaling cascade. It activates AMPK, which in turn inhibits mTORC1, a master regulator of cell growth and an inhibitor of autophagy. The inhibition of mTORC1 leads to the activation of ULK1, a kinase that initiates the formation of the autophagosome. Concurrently, **AMDE-1** directly or indirectly impacts the lysosome, leading to a decrease in its acidic internal pH and a reduction in the activity of key lysosomal proteases like Cathepsin B. This impairment of lysosomal function prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo, resulting in the accumulation of autophagosomes and cellular stress.





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References

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- [2. Cathepsin B Detection with Magic Red Cathepsin B Staining \[bio-protocol.org\]](#)
- [3. biomol.com \[biomol.com\]](#)
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